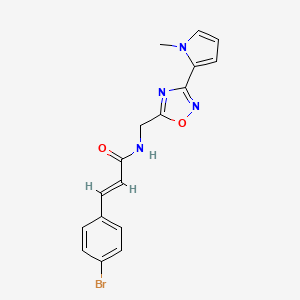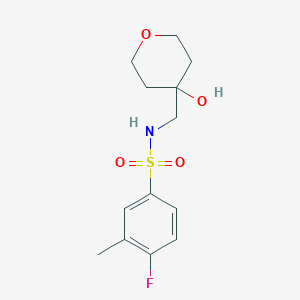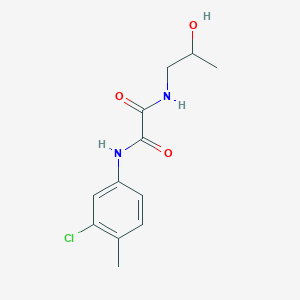
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMPO and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Anticancer Activity
Research on dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, including those related to N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide, has demonstrated significant potential in coordination chemistry and bioactivity. Zheng et al. (2015) synthesized new dicopper(II) complexes showing in vitro anticancer activities and DNA-binding affinities, indicating the relevance of these compounds in the development of anticancer agents Zheng et al., 2015.
Structural Characterization and Bio-macromolecular Interaction
Studies by Li et al. (2012) on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide ligands revealed insights into their structural characterization and interactions with DNA and protein. This research highlights the versatility of oxamide derivatives in forming binuclear complexes with potential biological applications Li et al., 2012.
Molecular Docking Studies
The synthesis and study of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide by Wang et al. (2016) provide an example of the detailed structural analysis crucial for understanding the molecular interactions and docking capabilities of oxamide derivatives, potentially guiding the design of new compounds with specific biological functions Wang et al., 2016.
Antimicrobial Applications
Research into the antimicrobial properties of related compounds, as demonstrated by Desai et al. (2011), shows that oxamide derivatives can serve as bases for developing new antimicrobial agents. Their study on clubbed quinazolinone and 4-thiazolidinone compounds outlines the potential for oxamide derivatives in addressing bacterial and fungal infections Desai et al., 2011.
Advanced Material Synthesis
Oxamide derivatives have also been explored for their potential in advanced material synthesis. For instance, the investigation into the synthesis and properties of polyamides and polyimides based on oxamide derivatives by Yang and Lin (1995) demonstrates the application of these compounds in creating high-performance polymers with unique thermal and solubility properties Yang & Lin, 1995.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7-3-4-9(5-10(7)13)15-12(18)11(17)14-6-8(2)16/h3-5,8,16H,6H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRRIJKSSWAUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)
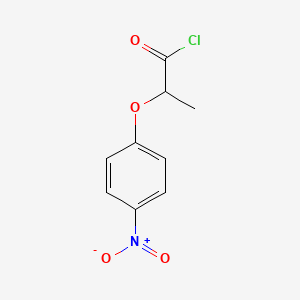

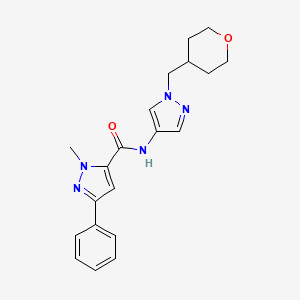
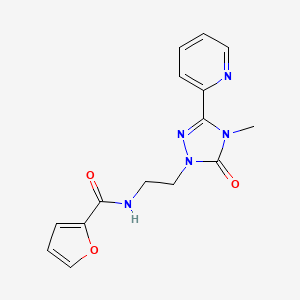
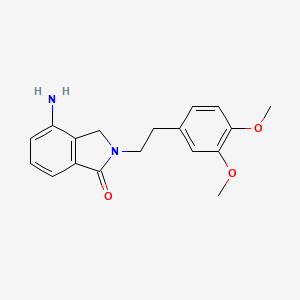
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
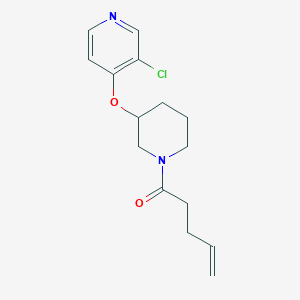
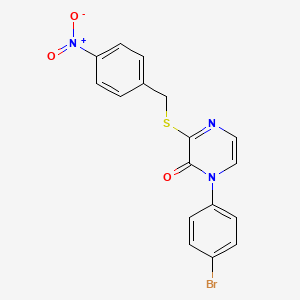
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)
